N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide
描述
This compound is a complex quinazoline derivative with a molecular formula of C₃₀H₃₃N₃O₇S (exact mass: 579.19 g/mol) . Its structure includes:
- A sulfanyl (S) linkage at position 6 of the quinazoline ring, substituted with a 2-oxo-2-phenylethyl group. This introduces a ketone and phenyl group, enhancing hydrophobic interactions.
- A propanamide chain at position 7, terminating in a 3,4-dimethoxyphenylethyl moiety. The methoxy groups may contribute to solubility and hydrogen bonding.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O7S/c1-37-24-9-8-19(14-25(24)38-2)10-12-31-28(35)11-13-33-29(36)21-15-26-27(40-18-39-26)16-22(21)32-30(33)41-17-23(34)20-6-4-3-5-7-20/h3-9,14-16H,10-13,17-18H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNVDHIDTAZZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=CC=C5)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural analogs and their key differences are summarized below:
Table 1: Structural and Functional Comparison
Key Structural Variations and Implications
Core Modifications :
- The 1,3-dioxolo[4,5-g]quinazolin-8-one core in the target compound confers rigidity and electron-rich regions compared to simpler tetrahydroquinazolin-4-one analogs . This may enhance binding to enzymes requiring planar aromatic interactions.
- Replacement of the dioxolo ring with a 3-hydroxynaphthalene group (as in ) introduces bulkier hydrophobic surfaces, favoring DNA intercalation over enzyme inhibition.
Methoxy vs. hydroxyl groups: Methoxy substituents (e.g., in ) improve metabolic stability compared to hydroxylated analogs , which may undergo faster Phase II metabolism.
Bioactivity Correlations :
- Compounds with higher Tanimoto scores (e.g., 0.78 for ) share similar fragmentation patterns in MS/MS spectra, indicating conserved pharmacophores .
- Lower similarity compounds (e.g., , Tanimoto = 0.65) exhibit divergent bioactivities, such as antiproliferative effects via tubulin binding rather than kinase inhibition .
Computational and Experimental Comparison Methods
Similarity Metrics
- Tanimoto Coefficient : Used to compare Morgan fingerprints (radius = 2) and MACCS keys, with values >0.7 indicating high structural similarity .
- Cosine Score : Applied to MS/MS fragmentation patterns for molecular networking, where scores >0.6 cluster compounds with shared substructures .
- Murcko Scaffolds : Group compounds into chemotype clusters; the target compound’s scaffold is distinct from simpler quinazolines .
Bioactivity Profiling
Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) reveals that structural analogs with ≥70% similarity to the target compound cluster into groups with shared protein targets (e.g., HDACs, kinases) .
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